molecular formula C9H10N4S B13751525 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1103426-73-8

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13751525
CAS No.: 1103426-73-8
M. Wt: 206.27 g/mol
InChI Key: IHYQGDAEUMAMIP-UHFFFAOYSA-N
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Description

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with an ethyl group and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethylpyridine-2-carboxylic acid hydrazide with thiophosgene, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(3-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(3-Butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group may influence its lipophilicity, solubility, and interaction with biological targets .

Properties

CAS No.

1103426-73-8

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

3-(3-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H10N4S/c1-2-6-4-3-5-11-7(6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13)

InChI Key

IHYQGDAEUMAMIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC=C1)C2=NSC(=N2)N

Origin of Product

United States

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